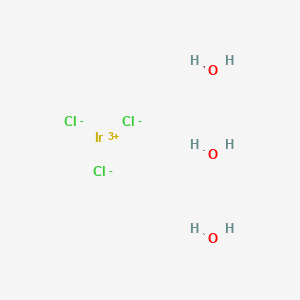
Iridium(III)chloridetrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(III) chloride trihydrate is a chemical compound with the formula IrCl₃·3H₂O. It is a dark green to black hygroscopic solid that is widely used as a source of iridium in various chemical reactions and industrial applications. Iridium(III) chloride trihydrate is known for its excellent water solubility and its ability to conduct electricity when dissolved in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(III) chloride trihydrate can be synthesized by reacting iridium metal with chlorine gas at high temperatures. The spongy iridium produced from the reduction of ammonium hexachloroiridate reacts with chlorine at around 650°C to form iridium(III) chloride . Hydrated iridium trichloride is obtained by heating hydrated iridium(III) oxide with hydrochloric acid .
Industrial Production Methods
In industrial settings, iridium(III) chloride trihydrate is produced by dissolving iridium metal in hydrochloric acid, followed by crystallization. The process involves electrolysis of iridium in hydrochloric acid at controlled temperatures and voltages to produce a solution of chloriridic acid, which is then concentrated and crystallized to obtain iridium(III) chloride trihydrate .
Chemical Reactions Analysis
Types of Reactions
Iridium(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexachloroiridate(IV) in the presence of aqua regia.
Reduction: It can be reduced to metallic iridium under specific conditions.
Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride.
Common Reagents and Conditions
Oxidation: Aqua regia is commonly used to oxidize iridium(III) chloride trihydrate to hexachloroiridate(IV).
Substitution: Ammonia is used to form ammine complexes under controlled conditions.
Major Products Formed
Hexachloroiridate(IV): Formed during oxidation reactions.
Ammine Complexes: Such as pentaamminechloroiridium(III) chloride, formed during substitution reactions.
Scientific Research Applications
Iridium(III) chloride trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which iridium(III) chloride trihydrate exerts its effects is primarily through its ability to act as a catalyst in various chemical reactions. It facilitates the formation of iridium complexes and nanoparticles, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the coordination of iridium with other ligands to form stable complexes .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(III) chloride hydrate: Similar in structure and used in similar applications as a catalyst and reagent in organic synthesis.
Platinum(II) chloride: Used in the preparation of platinum-based catalysts and complexes.
Osmium(III) chloride: Another transition metal chloride with similar chemical properties.
Uniqueness
Iridium(III) chloride trihydrate is unique due to its high stability, excellent water solubility, and ability to form a wide range of iridium complexes. Its applications in high-temperature and corrosive environments, as well as its use in the development of advanced materials and medical devices, set it apart from other similar compounds .
Properties
Molecular Formula |
Cl3H6IrO3 |
|---|---|
Molecular Weight |
352.62 g/mol |
IUPAC Name |
iridium(3+);trichloride;trihydrate |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
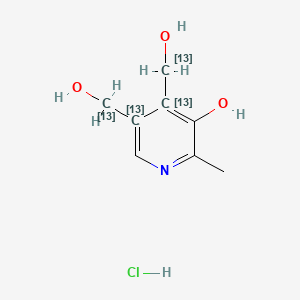
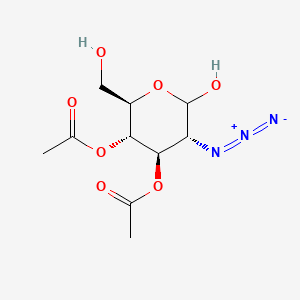

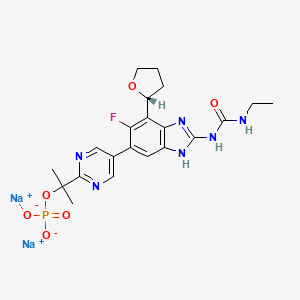
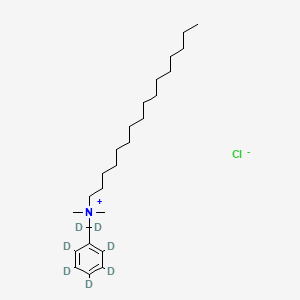
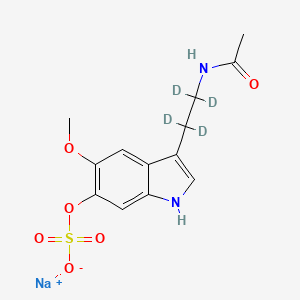

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
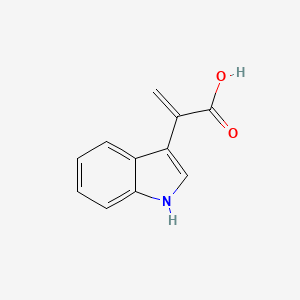
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
